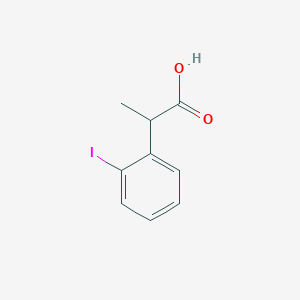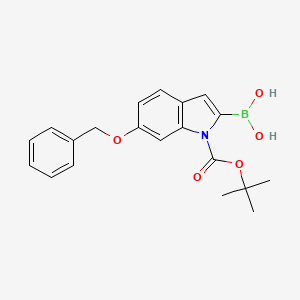
6-Benzyloxy-1-BOC-indole-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyloxy-1-BOC-indole-2-boronic acid, also known as 6-BzO-Ind-2-BzO, is an organic compound containing an indole ring and a boronic acid group. It is a versatile building block for organic synthesis, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Catalytic Benzylation in Organic Synthesis
6-Benzyloxy-1-BOC-indole-2-boronic acid is used in catalytic benzylation reactions. Kearney et al. (2010) demonstrated that the direct benzylation of indole 2-boronic acid can be efficiently achieved using a palladium catalyst. This method is advantageous as it does not require strong bases or toxic reagents and yields aryl(indolo)methanes efficiently (Kearney, Landry-BayleAdrienne, & Gomez, 2010).
Acceleration of Three-Component Reactions
In a study by Das et al. (2017), boronic acid was used to accelerate a three-component reaction involving indoles, thiols, and glyoxylic acids. This process, facilitated by boronic acid catalysis, efficiently synthesized α-sulfanyl-substituted indole-3-acetic acids (Das, Watanabe, Morimoto, & Ohshima, 2017).
Synthesis of Substituted Indole Derivatives
Bao (2006) reported the use of boronic acid in Suzuki couplings of indoles with phenylboronic acids. This approach yielded high-yield products regardless of protection on the heterocyclic nitrogen, demonstrating the versatility of boronic acids in organic synthesis (Bao, 2006).
Safety and Hazards
6-Benzyloxy-1-BOC-indole-2-boronic acid is harmful if swallowed . It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and removing to fresh air and keeping at rest in a position comfortable for breathing in case of inhalation .
Mécanisme D'action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with proteins .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds . This allows them to modulate the activity of their targets in a dynamic manner.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound could potentially be involved in the modification of biochemical pathways through the formation of new carbon-carbon bonds.
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (36721 g/mol) and its crystalline powder form, suggest that it may have certain pharmacokinetic characteristics . For instance, its relatively low molecular weight might facilitate absorption and distribution within the body.
Result of Action
The compound’s potential involvement in suzuki-miyaura coupling reactions suggests that it could play a role in the synthesis of complex organic compounds .
Action Environment
The compound is known to be harmful if swallowed, and it may cause respiratory irritation, serious eye irritation, and skin irritation . This suggests that its action and efficacy could be influenced by factors such as the route of administration and the presence of protective measures.
Analyse Biochimique
Biochemical Properties
6-Benzyloxy-1-BOC-indole-2-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes such as palladium catalysts, facilitating the formation of carbon-carbon bonds. The nature of these interactions involves the coordination of the boronic acid group with the palladium catalyst, enabling the transfer of the organic group to the target molecule. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through its indole and boronic acid moieties, which can form hydrogen bonds and other non-covalent interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at low temperatures, such as in a freezer . It may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity, gene expression, and metabolic flux.
Propriétés
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylmethoxyindol-2-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-12-16(26-13-14-7-5-4-6-8-14)10-9-15(17)11-18(22)21(24)25/h4-12,24-25H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGONSJPAZMVGTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OCC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624590 |
Source


|
| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-66-0 |
Source


|
| Record name | [6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
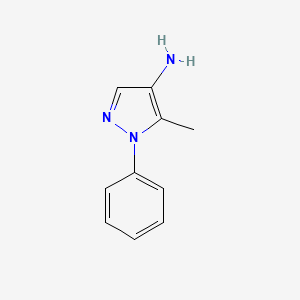
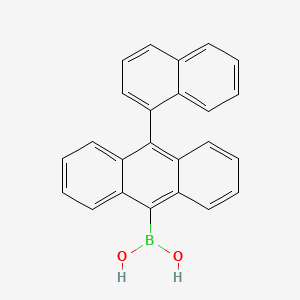
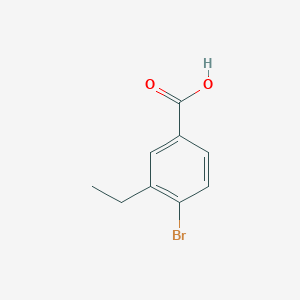
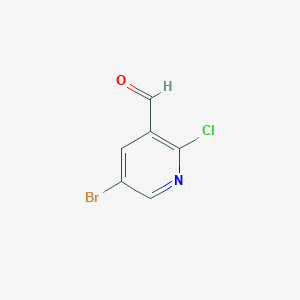

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)
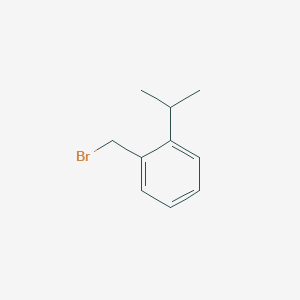
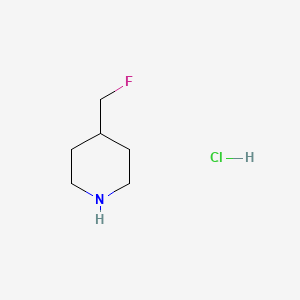




![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
